molecular formula C13H15NO4 B2871892 N-(2,2-di(furan-2-yl)ethyl)-2-methoxyacetamide CAS No. 2180010-56-2

N-(2,2-di(furan-2-yl)ethyl)-2-methoxyacetamide

Cat. No.: B2871892
CAS No.: 2180010-56-2
M. Wt: 249.266
InChI Key: HYCGWZUVQIPAPP-UHFFFAOYSA-N
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Description

The compound “N-(2,2-di(furan-2-yl)ethyl)-2-methoxyacetamide” is a complex organic molecule. It contains furan rings, which are a common motif in bioactive molecules .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through methods such as the Friedel-Crafts acylation .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, specific structural data for this compound was not found .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Furan rings can participate in a variety of reactions, including electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact molecular structure. These properties could include melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Scientific Research Applications

Chemical Synthesis and Reactivity

N-(2,2-di(furan-2-yl)ethyl)-2-methoxyacetamide is involved in various synthetic routes that contribute to the advancement of organic chemistry. One example is its potential role in the formation of azulene derivatives through reactions with malonitrile, cyanoacetamide, and other active methylene compounds. This process, involving heptafulvene-type and dihydroazulene-type intermediates, showcases the chemical's utility in constructing complex aromatic systems (Nozoe, Takase, Nakazawa, & Fukuda, 1971). Similarly, its reactivity with 2-arylsulfonyloxytropones under certain conditions leads to the formation of 8-hydroxy-2H-cyclohepta[b]furan-2-one derivatives, further illustrating its versatility in organic transformations (Nozoe, Takase, Kato, & Nogi, 1971).

Biobased Polymer Synthesis

This compound contributes to the development of biobased polymers, an area of significant interest for sustainable materials science. For instance, 2,5-bis(hydroxymethyl)furan, a structurally related compound, has been enzymatically polymerized with various diacid ethyl esters, leading to novel biobased furan polyesters. These materials are characterized by their rigid diol structure, resembling aromatic monomers, which are essential for polyester synthesis, highlighting the role of furan derivatives in creating environmentally friendly materials (Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos, 2014).

Catalysis and Chemical Transformations

Furan derivatives, closely related to this compound, serve as key intermediates in various catalytic processes. For instance, sulfonated graphene oxide has shown superior catalytic performance in converting 5-(hydroxymethyl)-2-furfural into biofuels, indicating the potential of furan-based compounds in facilitating energy-efficient chemical transformations (Antunes, Russo, Wiper, Veiga, Pillinger, Mafra, Evtuguin, Pinna, & Valente, 2014).

Anticancer and Antiangiogenic Activities

Furthermore, benzofuran derivatives, which share structural motifs with this compound, have been explored for their anticancer and antiangiogenic activities. This research area is crucial for the development of novel therapeutic agents, demonstrating the broader implications of furan derivatives in medicinal chemistry (Romagnoli, Baraldi, Salvador, Prencipe, Lopez-Cara, Ortega, Brancale, Hamel, Castagliuolo, Mitola, Ronca, Bortolozzi, Porcù, Basso, & Viola, 2015).

Mechanism of Action

The mechanism of action would depend on the biological or chemical system in which the compound is used. Without specific context or further information, it’s difficult to predict the mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-16-9-13(15)14-8-10(11-4-2-6-17-11)12-5-3-7-18-12/h2-7,10H,8-9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCGWZUVQIPAPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC(C1=CC=CO1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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